An In-Depth Technical Guide to the Synthesis of N-2-Cyanoethyl-val-leu-anilide
An In-Depth Technical Guide to the Synthesis of N-2-Cyanoethyl-val-leu-anilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for N-2-Cyanoethyl-val-leu-anilide. The synthesis is presented in a multi-step approach, commencing with the preparation of key intermediates followed by their coupling and final modification to yield the target molecule. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding for researchers and professionals in the field of drug development and chemical synthesis.
Overview of the Synthetic Strategy
The synthesis of N-2-Cyanoethyl-val-leu-anilide is strategically designed as a convergent synthesis, which involves the independent synthesis of two key fragments that are subsequently coupled. This approach allows for the efficient construction of the target dipeptide anilide. The overall strategy can be dissected into the following major phases:
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Synthesis of the N-terminal fragment: Preparation of N-(2-Cyanoethyl)-L-valine.
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Synthesis of the C-terminal fragment: Preparation of L-leucine anilide, likely through an N-protected intermediate.
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Coupling of the fragments: Amide bond formation between N-(2-Cyanoethyl)-L-valine and L-leucine anilide.
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Purification: Isolation and purification of the final product.
This guide will provide detailed experimental procedures for each of these phases, drawing upon established chemical principles and published methodologies for similar transformations.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the intermediates and the final product. Please note that the yields are based on representative literature procedures for analogous reactions and may vary depending on the specific experimental conditions.
Table 1: Synthesis of N-(2-Cyanoethyl)-L-valine
| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | L-Valine, Acrylonitrile (B1666552) | Potassium Hydroxide (B78521) | Water | 4-5 hours | 0-5 | 91 |
Table 2: Synthesis of N-Boc-L-leucine anilide (Intermediate for Leucine Anilide)
| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 2a | N-Boc-L-leucine, Aniline (B41778) | DCC, HOBt | Dichloromethane | 12-24 hours | Room Temp. | ~80-90 |
Table 3: Deprotection of N-Boc-L-leucine anilide to L-leucine anilide
| Step | Reactant | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 2b | N-Boc-L-leucine anilide | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-2 hours | Room Temp. | >95 |
Table 4: Coupling of N-(2-Cyanoethyl)-L-valine and L-leucine anilide
| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 3 | N-(2-Cyanoethyl)-L-valine, L-leucine anilide | DCC, HOBt | DMF | 24-48 hours | Room Temp. | ~70-80 |
Experimental Protocols
Synthesis of N-(2-Cyanoethyl)-L-valine
This protocol is adapted from a known procedure for the cyanoethylation of L-valine.[1]
Materials:
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L-valine (100 g)
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Potassium hydroxide (85% solution, 56 g in 100 mL water)
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Acrylonitrile (45 g)
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Concentrated hydrochloric acid
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Water
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Ice bath
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Magnetic stirrer
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Filtration apparatus
Procedure:
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Suspend L-valine (100 g) in water (100 mL) in a flask.
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Add the 85% potassium hydroxide solution (56 g in 100 mL water) at 20°C and stir until the L-valine is completely dissolved.
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Cool the solution to 0-5°C using an ice bath.
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Slowly add acrylonitrile (45 g) over approximately 30 minutes, maintaining the temperature at 0-5°C.
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Stir the reaction mixture at 0-5°C for 4-5 hours.
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Add water (250 mL) and acidify the solution to pH 5 with concentrated hydrochloric acid.
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Stir the resulting suspension at 0-5°C for 1 hour.
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Filter the solid product and wash it with cold water (25 mL).
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Dry the solid under vacuum at 60°C to obtain N-(2-cyanoethyl)-L-valine. The expected yield is approximately 91%.[1]
Synthesis of L-leucine anilide
The synthesis of L-leucine anilide is proposed to proceed via an N-protected intermediate, N-Boc-L-leucine anilide, followed by deprotection.
This procedure is based on standard peptide coupling methods.[2]
Materials:
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N-Boc-L-leucine
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Aniline
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Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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Dichloromethane (DCM)
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Magnetic stirrer
Procedure:
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Dissolve N-Boc-L-leucine in dichloromethane.
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Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and aniline (1.0 equivalent) to the solution.
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Cool the mixture to 0°C in an ice bath.
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Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.
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Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
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Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-leucine anilide.
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Purify the product by column chromatography on silica (B1680970) gel.
This protocol utilizes trifluoroacetic acid for the removal of the Boc protecting group.[3][4]
Materials:
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N-Boc-L-leucine anilide
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Rotary evaporator
Procedure:
-
Dissolve the N-Boc-L-leucine anilide in dichloromethane.
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Add an excess of trifluoroacetic acid (typically a 25-50% solution in DCM).
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Stir the solution at room temperature for 1-2 hours.
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Monitor the deprotection by TLC.
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
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The resulting L-leucine anilide trifluoroacetate (B77799) salt can be used directly in the next step or neutralized with a mild base if required.
Synthesis of N-2-Cyanoethyl-val-leu-anilide
This final step involves the coupling of the two synthesized fragments.[2]
Materials:
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N-(2-Cyanoethyl)-L-valine
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L-leucine anilide (from step 3.2.2)
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Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
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Magnetic stirrer
Procedure:
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Dissolve N-(2-Cyanoethyl)-L-valine in dimethylformamide.
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Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and the L-leucine anilide (1.0 equivalent) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain N-2-Cyanoethyl-val-leu-anilide.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis pathway for N-2-Cyanoethyl-val-leu-anilide.
Caption: Overall synthetic pathway for N-2-Cyanoethyl-val-leu-anilide.
Caption: Step-by-step experimental workflow for the synthesis.
